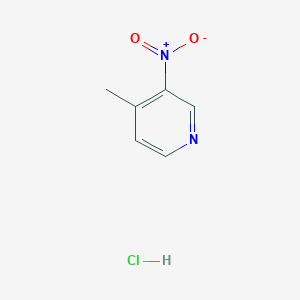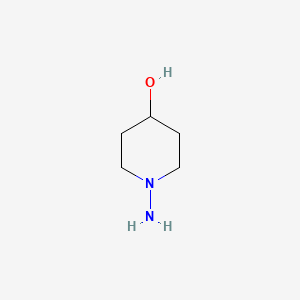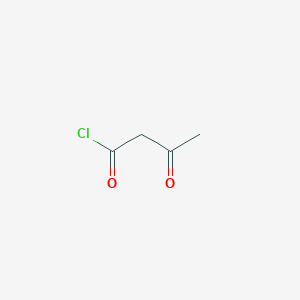
(4-Methoxyphenyl)(methylamino)acetic acid
Overview
Description
(4-Methoxyphenyl)(methylamino)acetic acid: is a chemical compound with the molecular formula C10H13NO3 and a molecular weight of 195.22 g/mol. It is a derivative of phenylacetic acid and contains a methoxy group (-OCH3) attached to the benzene ring and a methylamino group (-N(CH3)H) attached to the acetic acid moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxyphenylacetic acid and methylamine.
Reaction Conditions: The reaction involves the nucleophilic substitution of the carboxyl group of 4-methoxyphenylacetic acid with methylamine under controlled conditions, often using a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is often synthesized in a batch process where reactants are mixed in a reactor vessel, and the reaction is monitored until completion.
Purification: The product is then purified through crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
(4-Methoxyphenyl)(methylamino)acetic acid: undergoes various types of chemical reactions:
Oxidation: The compound can be oxidized to form 4-methoxyphenylglyoxylic acid.
Reduction: Reduction reactions can lead to the formation of 4-methoxyphenylmethylamine.
Substitution: Substitution reactions can occur at the methoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation Products: 4-Methoxyphenylglyoxylic acid
Reduction Products: 4-Methoxyphenylmethylamine
Substitution Products: Various derivatives depending on the substituent used.
Scientific Research Applications
(4-Methoxyphenyl)(methylamino)acetic acid: has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand the interaction of phenylacetic acid derivatives with biological systems.
Industry: It is used in the production of various chemical products, including dyes, fragrances, and other specialty chemicals.
Mechanism of Action
The mechanism by which (4-Methoxyphenyl)(methylamino)acetic acid exerts its effects involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to various physiological effects.
Pathways Involved: The exact pathways depend on the specific application but may include metabolic pathways, signaling pathways, or other biochemical processes.
Comparison with Similar Compounds
(4-Methoxyphenyl)(methylamino)acetic acid: can be compared with other similar compounds, such as:
4-Methoxyphenylacetic acid: Lacks the methylamino group.
Methedrone (4-Methoxymethcathinone): Contains a ketone group instead of the carboxyl group.
4-Methoxyphenylmethylamine: Lacks the carboxyl group.
Uniqueness: The presence of both the methoxy group and the methylamino group in This compound makes it unique compared to other similar compounds, providing distinct chemical and biological properties.
Properties
IUPAC Name |
2-(4-methoxyphenyl)-2-(methylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-11-9(10(12)13)7-3-5-8(14-2)6-4-7/h3-6,9,11H,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUNREJCWEJQCBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC=C(C=C1)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40544150 | |
| Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
91012-98-5 | |
| Record name | (4-Methoxyphenyl)(methylamino)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40544150 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















